molecular formula C7H17ClN2O2 B1261599 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-

1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-

Cat. No.: B1261599
M. Wt: 196.67 g/mol
InChI Key: MVOVUKIZAZCBRK-FYZOBXCZSA-N
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Description

®-Carnitinamide chloride is a chemical compound that belongs to the class of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-carnitinamide chloride typically involves the reaction of ®-carnitine with an appropriate amide-forming reagent. One common method is the reaction of ®-carnitine with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then reacted with an amine to produce ®-carnitinamide chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of ®-carnitinamide chloride may involve large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity ®-carnitinamide chloride.

Chemical Reactions Analysis

Types of Reactions

®-Carnitinamide chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert ®-carnitinamide chloride to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carnitine derivatives, such as carnitine esters, carnitine amides, and carnitine alcohols

Scientific Research Applications

®-Carnitinamide chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other carnitine derivatives.

    Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.

    Medicine: ®-Carnitinamide chloride is investigated for its potential therapeutic applications, including its use as a supplement for enhancing fatty acid metabolism and as a treatment for metabolic disorders.

    Industry: The compound is used in the production of dietary supplements and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ®-carnitinamide chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific transport proteins and enzymes, facilitating the conversion of fatty acids into energy. The molecular targets include carnitine acyltransferases and carnitine transporters, which are essential for the proper functioning of the fatty acid metabolism pathway .

Comparison with Similar Compounds

Similar Compounds

    L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.

    Acetyl-L-carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.

    Propionyl-L-carnitine: A derivative of carnitine with potential cardiovascular benefits.

Uniqueness

®-Carnitinamide chloride is unique due to its specific amide structure, which may confer distinct biochemical properties compared to other carnitine derivatives

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m1./s1

InChI Key

MVOVUKIZAZCBRK-FYZOBXCZSA-N

SMILES

C[N+](C)(C)CC(CC(=O)N)O.[Cl-]

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)N)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)N)O.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
Reactant of Route 2
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
Reactant of Route 3
Reactant of Route 3
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
Reactant of Route 4
Reactant of Route 4
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
Reactant of Route 5
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
Reactant of Route 6
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-

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